n-(2-Hydroxyethyl)-1,2,3,6-tetrahydrophthalimide
Overview
Description
n-(2-Hydroxyethyl)-1,2,3,6-tetrahydrophthalimide is an organic compound with a unique structure that includes a cyclohexene ring and a hydroxyethyl group
Mechanism of Action
Target of Action
The primary target of N-(2-Hydroxyethyl)-1,2,3,6-Tetrahydrophthalimide, also known as Palmitoylethanolamide (PEA), is proposed to be the peroxisome proliferator-activated receptor alpha (PPAR-α) . PPAR-α is a nuclear receptor that plays a crucial role in the regulation of cellular metabolism and inflammation . PEA also has affinity to cannabinoid-like G-coupled receptors GPR55 and GPR119 .
Mode of Action
PEA interacts with its targets, primarily PPAR-α, through binding, which triggers a variety of biological effects, some related to chronic inflammation and pain . It enhances anandamide activity through an “entourage effect”, thereby modulating the endocannabinoid system .
Biochemical Pathways
PEA affects several biochemical pathways. It modulates the peroxisome proliferator-activated receptor alpha (PPAR-α) pathway, which plays a key role in lipid metabolism and inflammation . It also influences the endocannabinoid system, which is involved in various physiological processes including pain sensation, mood, and memory .
Pharmacokinetics
Similar compounds such as n-(2-hydroxyethyl)ethylenediamine have been shown to be rapidly and completely absorbed after oral administration, with a high bioavailability
Result of Action
The molecular and cellular effects of PEA’s action include anti-inflammatory, anti-nociceptive, neuroprotective, and anticonvulsant properties . It has been shown to reduce the release of pro-inflammatory cytokines, increase the activities of antioxidant enzymes, and inhibit lipid peroxidation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the context of thermoplastic starch/montmorillonite nanocomposite preparation, it acts as both a plasticizer for thermoplastic starch and a swelling agent for montmorillonite
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Hydroxyethyl)-1,2,3,6-tetrahydrophthalimide typically involves the reaction of cyclohexene-1,2-dicarboxylic anhydride with ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
Reactants: Cyclohexene-1,2-dicarboxylic anhydride and ethanolamine.
Conditions: The reaction is typically carried out in a solvent such as toluene or xylene, with the temperature maintained between 80-100°C.
Catalysts: A catalyst such as p-toluenesulfonic acid may be used to facilitate the reaction.
Procedure: The reactants are mixed and heated under reflux conditions until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
n-(2-Hydroxyethyl)-1,2,3,6-tetrahydrophthalimide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The cyclohexene ring can be reduced to form a cyclohexane ring.
Substitution: The hydroxyethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of N-(2-carboxyethyl)-4-cyclohexene-1,2-dicarboximide.
Reduction: Formation of N-(2-Hydroxyethyl)-4-cyclohexane-1,2-dicarboximide.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
n-(2-Hydroxyethyl)-1,2,3,6-tetrahydrophthalimide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the production of polymers and other materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyethyl)-2-pyrrolidone: Similar structure but with a pyrrolidone ring instead of a cyclohexene ring.
N-(2-Hydroxyethyl)phthalimide: Contains a phthalimide ring instead of a cyclohexene ring.
N-(2-Hydroxyethyl)succinimide: Contains a succinimide ring instead of a cyclohexene ring.
Uniqueness
n-(2-Hydroxyethyl)-1,2,3,6-tetrahydrophthalimide is unique due to its cyclohexene ring, which provides distinct chemical and physical properties compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c12-6-5-11-9(13)7-3-1-2-4-8(7)10(11)14/h1-2,7-8,12H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRADHZSVGNCOQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70935017 | |
Record name | 2-(2-Hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70935017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15458-48-7 | |
Record name | 3a,4,7,7a-Tetrahydro-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15458-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,6,-Tetrahydro-N-(2-hydroxyethyl)phthalimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015458487 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15458-48-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68479 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-Hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70935017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,6,-tetrahydro-N-(2-hydroxyethyl)phthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.873 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.